molecular formula C31H32N2O5 B561919 (R)-(+)-5'-Benzyloxy Carvedilol CAS No. 1217637-76-7

(R)-(+)-5'-Benzyloxy Carvedilol

Cat. No.: B561919
CAS No.: 1217637-76-7
M. Wt: 512.606
InChI Key: VZHXJWOZEWRBDU-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-5’-Benzyloxy Carvedilol is a chiral derivative of carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure and hypertension

Mechanism of Action

Biochemical Analysis

Biochemical Properties

®-(+)-5’-Benzyloxy Carvedilol plays a significant role in biochemical reactions. It interacts with β/α-1 receptors, exerting its effects through these interactions . The compound’s non-selective β/α-1 blocking activity leads to the dilation of blood vessels, reducing peripheral resistance and lowering blood pressure .

Cellular Effects

®-(+)-5’-Benzyloxy Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by interacting with β/α-1 receptors, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ®-(+)-5’-Benzyloxy Carvedilol involves binding interactions with β/α-1 receptors. This leads to enzyme inhibition or activation and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-5’-Benzyloxy Carvedilol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzyloxy group, which is then attached to the carvedilol scaffold.

    Reaction Conditions: The key steps involve the use of protecting groups, selective reduction, and chiral resolution to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-(+)-5’-Benzyloxy Carvedilol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-5’-Benzyloxy Carvedilol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyloxy derivatives .

Scientific Research Applications

®-(+)-5’-Benzyloxy Carvedilol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: ®-(+)-5’-Benzyloxy Carvedilol is unique due to its chiral specificity, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture. This enantiomer may offer distinct therapeutic advantages, such as reduced side effects and enhanced efficacy in certain clinical settings .

Biological Activity

(R)-(+)-5'-Benzyloxy Carvedilol is a derivative of carvedilol, a nonselective beta-blocker and alpha-1 blocker used primarily for treating hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.

Overview of Carvedilol

Carvedilol is known for its ability to improve cardiovascular outcomes through multiple mechanisms, including vasodilation and reduction of heart rate. It exists as two enantiomers: (R)-(+)-carvedilol and (S)-(–)-carvedilol, which exhibit different pharmacological profiles. The (S) enantiomer is generally recognized as having greater biological activity compared to the (R) enantiomer .

Carvedilol's mechanism involves:

  • Beta-Adrenergic Blockade : Inhibition of β1 and β2 adrenergic receptors, leading to decreased heart rate and myocardial contractility.
  • Alpha-1 Blockade : Results in vasodilation, reducing peripheral resistance and lowering blood pressure.
  • Antioxidant Properties : Carvedilol has been shown to scavenge free radicals, contributing to its cardioprotective effects .

Pharmacodynamics

The biological activity of this compound can be delineated through several studies:

  • Metabolomic Profiling : Research utilizing GC-MS metabolomic profiling has indicated that both enantiomers of carvedilol affect intracellular and secreted metabolites in vascular smooth muscle cells. The study highlighted that while the (S) enantiomer demonstrated more significant biological activity, the (R) enantiomer still contributes to metabolic changes that could influence vascular function .
  • Comparative Studies : A study comparing the effects of carvedilol with other antihypertensives showed that carvedilol effectively lowers blood pressure while having a notable impact on sexual function in hypertensive patients. Specifically, patients on carvedilol reported a higher incidence of erectile dysfunction compared to those on valsartan, suggesting a complex interaction between beta-blockade and sexual health .

Case Studies

A multicenter randomized controlled trial examined the efficacy of carvedilol in preventing rebleeding after variceal hemorrhage. The results indicated that carvedilol was effective in reducing rebleeding rates, underscoring its therapeutic potential beyond hypertension management .

Data Table: Biological Activity Comparison

CompoundMechanism of ActionKey Findings
This compoundNonselective β-blocker & α-1 blockerModulates vascular smooth muscle metabolism
(S)-(–)-CarvedilolMore potent β-blockerGreater biological activity observed
ValsartanAngiotensin II receptor blockerLess impact on sexual function compared to carvedilol

Metabolism and Pharmacokinetics

This compound is metabolized primarily by liver enzymes CYP2D6 and CYP2C9. The pharmacokinetics reveal that the (R) enantiomer has a shorter half-life than the (S) enantiomer, affecting its dosing regimen in clinical applications .

Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHXJWOZEWRBDU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652462
Record name (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217637-76-7
Record name (2R)-1-({2-[5-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
(R)-(+)-5'-Benzyloxy Carvedilol
Reactant of Route 3
(R)-(+)-5'-Benzyloxy Carvedilol
Reactant of Route 4
(R)-(+)-5'-Benzyloxy Carvedilol
4-(3-methyloxiran-2-yl)oxy-9H-carbazole
(R)-(+)-5'-Benzyloxy Carvedilol
Reactant of Route 6
(R)-(+)-5'-Benzyloxy Carvedilol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.